E3 Ligase Ligand-Linker Conjugate 19 is a specialized compound designed for use in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand that binds to the E3 ubiquitin ligase Cereblon and a linker that facilitates the connection to a target protein. The primary function of this conjugate is to promote targeted protein degradation, which is a promising strategy in drug discovery aimed at treating various diseases, particularly cancers.
E3 Ligase Ligand-Linker Conjugate 19 is synthesized and provided by various chemical suppliers, including GLPBio and MedChemExpress, with a catalog number GC33129 and CAS number 1799711-24-2. These suppliers focus on high-quality compounds for research purposes, specifically in the field of targeted protein degradation .
This compound falls under the category of small-molecule degraders, specifically designed as a heterobifunctional molecule that contains an E3 ligase ligand and a targeting ligand connected via a linker. It is classified as an amine intermediate and is part of a broader class of compounds known as degron-linkers, which are critical in developing effective PROTACs .
The synthesis of E3 Ligase Ligand-Linker Conjugate 19 typically involves several steps, including:
The synthesis requires careful control of reaction conditions (e.g., temperature, pH) and the use of specific reagents that facilitate the formation of stable linkages between the ligand and linker components. Advanced characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
E3 Ligase Ligand-Linker Conjugate 19 features a complex molecular structure that includes:
The precise three-dimensional arrangement of these components is crucial for the effective formation of ternary complexes with target proteins and E3 ligases .
The principal chemical reactions involving E3 Ligase Ligand-Linker Conjugate 19 include:
These reactions hinge on efficient binding affinities between the ligands and their respective targets. Studies have shown that modifications to either the linker or ligand can significantly influence degradation efficacy and specificity .
E3 Ligase Ligand-Linker Conjugate 19 operates through a multi-step mechanism:
This mechanism allows for selective removal of proteins involved in disease processes, making it a valuable tool in therapeutic applications .
Quantitative data on binding affinities (e.g., values) indicate strong interactions between E3 ligase ligands and their targets, which are critical for effective degradation outcomes .
E3 Ligase Ligand-Linker Conjugate 19 has significant applications in scientific research, particularly in:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2